molecular formula C10H18O2 B2703866 (2S)-4-Cyclopentyl-2-methylbutanoic acid CAS No. 2248172-87-2

(2S)-4-Cyclopentyl-2-methylbutanoic acid

Cat. No.: B2703866
CAS No.: 2248172-87-2
M. Wt: 170.252
InChI Key: NCDOAEOIFFZJBT-QMMMGPOBSA-N
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Description

(2S)-4-Cyclopentyl-2-methylbutanoic acid is a chiral carboxylic acid characterized by a stereocenter at the C2 position (S-configuration), a methyl group at C2, and a cyclopentyl substituent at C4. Its molecular formula is C${10}$H${18}$O$_2$, with a molar mass of 170.25 g/mol. The cyclopentyl group enhances lipophilicity, while the carboxylic acid moiety provides hydrogen-bonding capacity, influencing solubility and reactivity. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its chiral center for stereoselective applications.

Properties

IUPAC Name

(2S)-4-cyclopentyl-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDOAEOIFFZJBT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Cyclopentyl-2-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl derivatives and suitable butanoic acid precursors.

    Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to ensure the desired stereochemistry and yield.

    Catalysts and Reagents: Common reagents include strong acids or bases, and catalysts such as palladium or platinum may be used to facilitate specific reactions.

Industrial Production Methods

In industrial settings, the production of (2S)-4-Cyclopentyl-2-methylbutanoic acid may involve large-scale batch reactors or continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Cyclopentyl-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentyl alcohols.

Scientific Research Applications

(2S)-4-Cyclopentyl-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Researchers study its effects on biological systems, including its potential as a biochemical probe.

    Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2S)-4-Cyclopentyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved are often studied to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Compound A : (2S)-4-Cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic Acid
  • Molecular Formula: C${24}$H${27}$NO$_4$
  • Key Features: Features an Fmoc-protected amino group at C2 instead of a methyl group.
  • Properties :
    • Higher molecular weight (393.48 g/mol ) and lipophilicity due to the aromatic Fmoc group.
    • Predicted pKa: 3.93 (lower than typical carboxylic acids due to electron-withdrawing Fmoc).
    • Boiling Point: 605.5 ± 38.0 °C (significantly higher than the target compound).
  • Applications: Used in solid-phase peptide synthesis as a protected amino acid derivative .
Compound B : (2S)-2-Acetamido-4-(methylsulfanyl)butanoic Acid
  • Molecular Formula: C$7$H${13}$NO$_3$S
  • Key Features : Contains an acetamido group at C2 and a methylsulfanyl group at C4.
  • Properties :
    • Sulfur atom enhances polarizability but retains moderate lipophilicity (predicted ClogP ~1.5).
    • Acetamido group increases hydrogen-bonding capacity, improving water solubility compared to the target compound.
  • Applications: Potential metabolite or precursor in cysteine biosynthesis pathways .

Functional Group Variations

Compound C : 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
  • General Formula : C${12}$H${10}$O$_4$S (varies with aryl substituents).
  • Key Features : Aryl group at C4, ketone at C4, and sulfanyl-carboxymethyl group at C2.
  • Properties: Aryl groups enable π-π interactions, enhancing binding to aromatic receptors.
  • Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids .

Cyclic Alcohol Analog

Compound D : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Menthol Derivative)
  • Molecular Formula : C${10}$H${20}$O
  • Key Features: Cyclohexanol backbone with isopropyl and methyl groups.
  • Properties :
    • Boiling Point: 92 °C ; lower than the target due to lack of carboxylic acid.
    • ClogP: 3.38 (comparable lipophilicity to the target compound).
  • Applications : Widely used in fragrances and cosmetics for its minty aroma .

Comparative Data Table

Property (2S)-4-Cyclopentyl-2-methylbutanoic Acid Compound A (Fmoc Derivative) Compound B (Methylsulfanyl) Compound C (Aryl-Ketone) Compound D (Menthol)
Molecular Formula C${10}$H${18}$O$_2$ C${24}$H${27}$NO$_4$ C$7$H${13}$NO$_3$S C${12}$H${10}$O$_4$S C${10}$H${20}$O
Molar Mass (g/mol) 170.25 393.48 191.24 266.27 156.27
Key Functional Groups Carboxylic acid, cyclopentyl, methyl Fmoc, carboxylic acid Acetamido, methylsulfanyl Aryl, ketone, sulfanyl Cyclohexanol, isopropyl
ClogP ~3.5 (estimated) ~5.2 (predicted) ~1.5 ~2.8 3.38
pKa ~4.5–5.0 3.93 ~4.8 (carboxylic acid) ~3.5–4.0 (carboxylic acid) N/A (alcohol)
Applications Pharmaceutical intermediates Peptide synthesis Metabolic pathways Bioactive molecules Fragrances

Key Differentiators and Implications

Lipophilicity : The target compound’s ClogP (~3.5) is higher than sulfur-containing analogs (e.g., Compound B) but lower than the Fmoc derivative, balancing membrane permeability and solubility.

Stereochemistry : The S-configuration at C2 enables enantioselective interactions in drug-receptor binding, unlike racemic mixtures in Compound C .

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